molecular formula C19H13FN4O3S B2774159 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1173064-30-6

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2774159
CAS No.: 1173064-30-6
M. Wt: 396.4
InChI Key: FTVBBIFOKPODQH-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with key proteins or enzymes involved in the survival and replication of M. tuberculosis

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis, suggesting that this compound may lead to the death of these bacteria .

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN6OSC_{16}H_{13}FN_{6}OS, with a molecular weight of 356.38 g/mol. The structure features several functional groups, including a fluorobenzo[d]thiazolyl group and a methylpyrazolyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
  • Pyrazole Formation : The introduction of the pyrazole moiety often involves reactions with hydrazine derivatives.
  • Amidation : The final step usually involves coupling the resulting intermediates to form the carboxamide structure.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), NUGC-3 (gastric cancer), and SK-Hep-1 (liver cancer).
  • Results : Compounds in this class demonstrated IC50 values ranging from 0.004 μM to 10 μM, indicating potent activity against cell proliferation and suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial Activity : Moderate activity against Gram-positive bacteria such as Bacillus subtilis was noted, indicating potential for further development as an antibacterial agent .
  • Antifungal Activity : Similar moderate activity was observed against fungi like Candida albicans, suggesting a broad-spectrum antimicrobial profile .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, such as those in the MAPK pathway.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several case studies highlight the biological significance of compounds related to this compound:

StudyFindings
Firooznia et al. (2022)Identified potent Lck inhibitors with cellular activity against T-cell proliferation, demonstrating the relevance of benzothiazole derivatives in immunomodulation .
Monash University Study (2008)Evaluated antiproliferative activity against breast, colon, and lung cancer cell lines, finding significant effects related to structural modifications in similar compounds .
PubMed Research (2006)Reported moderate antibacterial and antifungal activities for synthesized compounds within this chemical class .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-10-7-16(21-18(25)11-5-6-13-14(8-11)27-9-26-13)24(23-10)19-22-17-12(20)3-2-4-15(17)28-19/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVBBIFOKPODQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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